molecular formula C9H11Cl2O3P B14497275 (3,4-Dichlorophenyl)methyl methyl methylphosphonate CAS No. 63257-10-3

(3,4-Dichlorophenyl)methyl methyl methylphosphonate

Cat. No.: B14497275
CAS No.: 63257-10-3
M. Wt: 269.06 g/mol
InChI Key: CLWZDTBZHIAUFR-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl methyl methylphosphonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methyl methylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methyl methyl methylphosphonate typically involves the reaction of 3,4-dichlorobenzyl chloride with methyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methyl methyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, phosphine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-Dichlorophenyl)methyl methyl methylphosphonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl methyl methylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)methyl methylphosphonate
  • (3,4-Dichlorophenyl)methyl ethyl methylphosphonate
  • (3,4-Dichlorophenyl)methyl dimethylphosphonate

Uniqueness

(3,4-Dichlorophenyl)methyl methyl methylphosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

63257-10-3

Molecular Formula

C9H11Cl2O3P

Molecular Weight

269.06 g/mol

IUPAC Name

1,2-dichloro-4-[[methoxy(methyl)phosphoryl]oxymethyl]benzene

InChI

InChI=1S/C9H11Cl2O3P/c1-13-15(2,12)14-6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3

InChI Key

CLWZDTBZHIAUFR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)OCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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